3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxyphenyl group at position 3, a methyl group at position 1, and a carboxylic acid group at position 5 of the pyrazole ring. The compound's molecular formula is and its molecular weight is approximately 232.24 g/mol .
The synthesis of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves several steps, which may include:
Reagents such as ethanol or dichloromethane are frequently used as solvents during these reactions to facilitate the process under controlled temperatures.
The molecular structure of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be described in detail:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C12H12N2O3/c1-8-6-11(12(15)16)14(13-8)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,15,16)
and the InChI Key is MDACRGDBERMROF-UHFFFAOYSA-N
.
3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions:
These reactions are influenced by the electronic properties imparted by the methoxy and carboxylic acid groups, which can affect reactivity and selectivity in synthetic pathways.
Research indicates potential anti-inflammatory and anticancer properties, suggesting that this compound may interfere with key biological processes through these mechanisms .
The physical and chemical properties of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | White to off-white solid |
pKa | Approximately 3.11 |
These properties indicate that the compound is likely to be stable under standard laboratory conditions but may require careful handling due to its potential irritant effects .
3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific applications:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: